molecular formula C11H8BrNO3 B14036118 Methyl 8-bromo-6-hydroxyquinoline-3-carboxylate

Methyl 8-bromo-6-hydroxyquinoline-3-carboxylate

Cat. No.: B14036118
M. Wt: 282.09 g/mol
InChI Key: QTEGOLAINVVYBF-UHFFFAOYSA-N
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Description

Methyl 8-bromo-6-hydroxyquinoline-3-carboxylate is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 8-bromo-6-hydroxyquinoline-3-carboxylate typically involves the bromination of 6-hydroxyquinoline followed by esterification. One common method includes the use of bromine in an organic solvent to introduce the bromine atom at the 8th position of the quinoline ring. The resulting 8-bromo-6-hydroxyquinoline is then esterified using methanol and a suitable acid catalyst to form the methyl ester .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods such as continuous flow synthesis or microwave-assisted synthesis. These methods can enhance reaction rates and yields while reducing the environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 8-bromo-6-hydroxyquinoline-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The hydroxyl group can be oxidized to a ketone or reduced to an alkyl group.

    Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Substitution: Various substituted quinoline derivatives.

    Oxidation: 8-bromo-6-quinolinone-3-carboxylate.

    Reduction: 8-bromo-6-alkoxyquinoline-3-carboxylate.

    Hydrolysis: 8-bromo-6-hydroxyquinoline-3-carboxylic acid.

Scientific Research Applications

Methyl 8-bromo-6-hydroxyquinoline-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 8-bromo-6-hydroxyquinoline-3-carboxylate involves its interaction with specific molecular targets. The hydroxyl and bromine groups play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    8-Hydroxyquinoline: A parent compound with similar biological activities.

    8-Bromoquinoline: Lacks the hydroxyl group but shares the bromine substitution.

    6-Hydroxyquinoline-3-carboxylate: Similar structure without the bromine atom.

Uniqueness

Methyl 8-bromo-6-hydroxyquinoline-3-carboxylate is unique due to the presence of both the bromine and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This combination allows for specific interactions with molecular targets that are not possible with other similar compounds .

Properties

Molecular Formula

C11H8BrNO3

Molecular Weight

282.09 g/mol

IUPAC Name

methyl 8-bromo-6-hydroxyquinoline-3-carboxylate

InChI

InChI=1S/C11H8BrNO3/c1-16-11(15)7-2-6-3-8(14)4-9(12)10(6)13-5-7/h2-5,14H,1H3

InChI Key

QTEGOLAINVVYBF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=CC(=CC(=C2N=C1)Br)O

Origin of Product

United States

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